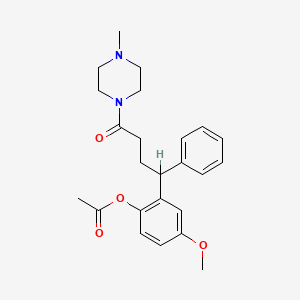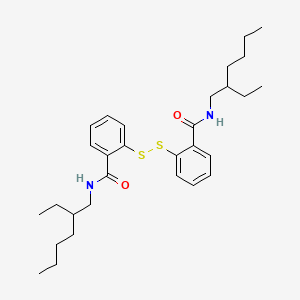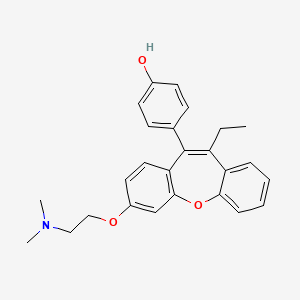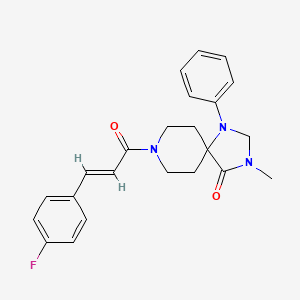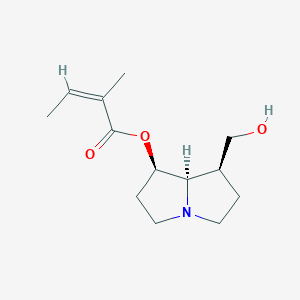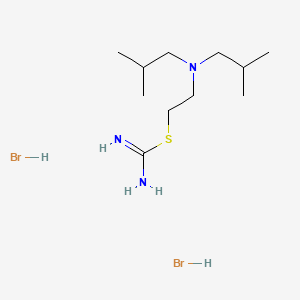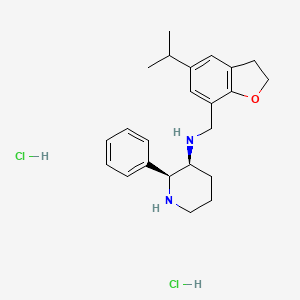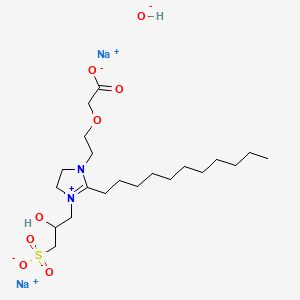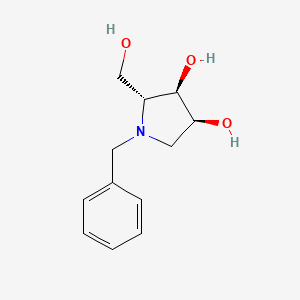
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol is a synthetic compound belonging to the class of iminosugars. Iminosugars are analogues of sugars where a nitrogen atom replaces the endocyclic oxygen atom. These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Due to their inhibitory properties, iminosugars have garnered significant interest in pharmaceutical research for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol typically involves the regioselective ring-opening of an epoxide with a tethered amido group. One reported method starts from D-glucose, which is transformed into a homoallylic alcohol through a series of steps. The key intermediate, an epoxy amide, is then subjected to stereoselective epoxidation followed by intramolecular ring closure to yield the target iminosugar .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents on the benzyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LAH) for azide reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted iminosugars.
Scientific Research Applications
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol has several scientific research applications:
Mechanism of Action
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol exerts its effects by inhibiting glycosidases. The compound mimics the transition state of glycosidase-catalyzed reactions, allowing it to bind to the active site of the enzyme and prevent the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, depending on the specific glycosidase targeted .
Comparison with Similar Compounds
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): A known glycosidase inhibitor with similar inhibitory properties.
1,4-Dideoxy-1,4-imino-D-mannitol (DIM): Another iminosugar with a pyrrolidine core, known for its glycosidase inhibition.
Isofagomine: A potent glycosidase inhibitor used in the treatment of various diseases.
Uniqueness
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol is unique due to its specific structure, which includes a benzyl group that can influence its binding affinity and selectivity towards different glycosidases. This structural uniqueness can result in distinct biological activities and therapeutic potential compared to other iminosugars.
Properties
CAS No. |
141434-65-3 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2R,3R,4S)-1-benzyl-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H17NO3/c14-8-10-12(16)11(15)7-13(10)6-9-4-2-1-3-5-9/h1-5,10-12,14-16H,6-8H2/t10-,11+,12-/m1/s1 |
InChI Key |
SBDAWMSBMQBJRA-GRYCIOLGSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1CC2=CC=CC=C2)CO)O)O |
Canonical SMILES |
C1C(C(C(N1CC2=CC=CC=C2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


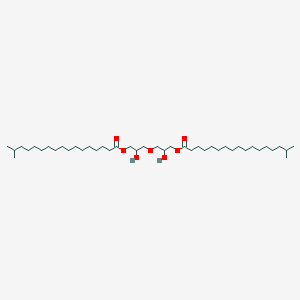
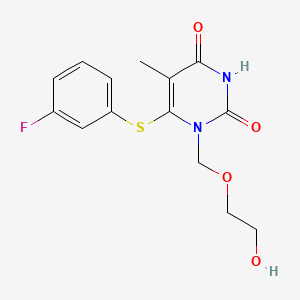
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
